

Potential Research Applications of 1-butyl-1Hindol-4-amine: A Technical Guide

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Compound of Interest		
Compound Name:	1-butyl-1H-indol-4-amine	
Cat. No.:	B15239955	Get Quote

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Abstract

1-butyl-1H-indol-4-amine is a synthetic derivative of the indole scaffold, a core structure in numerous biologically active compounds. While direct research on this specific molecule is limited, its structural components—a 4-aminoindole core and an N-butyl substitution—suggest a rich potential for investigation across various therapeutic areas. This technical guide consolidates the known biological activities of structurally related compounds to extrapolate and propose potential research applications for **1-butyl-1H-indol-4-amine**. The primary areas of interest include oncology, neuropharmacology, and infectious diseases, leveraging the established roles of 4-aminoindoles and N-alkylated indoles in these fields. This document aims to serve as a foundational resource for researchers initiating studies on this promising, yet underexplored, chemical entity.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of natural products and synthetic drugs.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] The 4-aminoindole moiety, in particular, is a versatile building block for the synthesis of bioactive molecules and is utilized in the development of pharmaceuticals targeting a range of diseases.[4][5] Furthermore, the N-alkylation of indoles is a well-established strategy to



modulate the physicochemical and pharmacological properties of these compounds, often leading to enhanced potency and selectivity.[6][7]

1-butyl-1H-indol-4-amine combines these key structural features. The butyl group at the N1 position can influence lipophilicity and membrane permeability, potentially impacting oral bioavailability and target engagement. This guide will explore the hypothetical research applications of this compound by examining the established structure-activity relationships (SAR) of related 4-aminoindoles and N-alkylated indole derivatives.

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of analogous compounds, **1-butyl-1H-indol-4-amine** is a candidate for investigation in the following therapeutic areas:

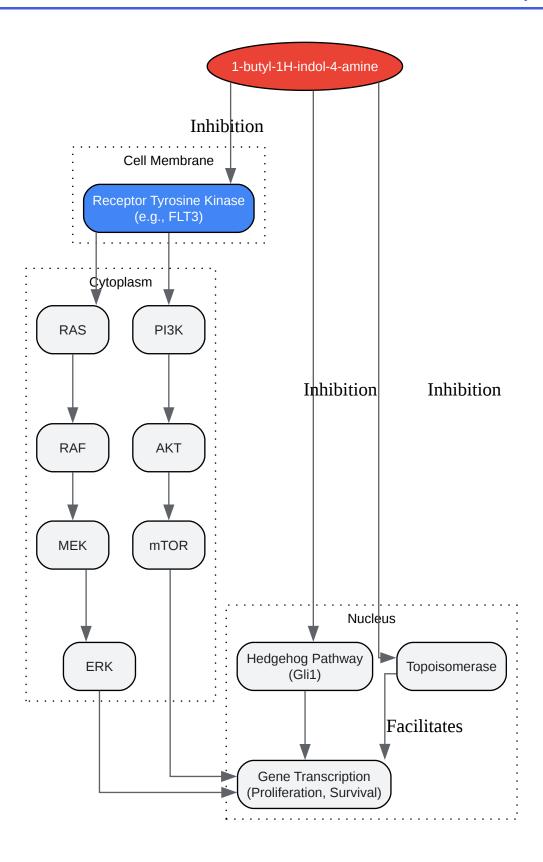
Oncology

The 4-aminoindole scaffold is a key component in the synthesis of various anticancer agents. [4][8] Derivatives have been shown to act as inhibitors of crucial cellular targets in cancer progression.

- Kinase Inhibition: Many indole derivatives function as kinase inhibitors, targeting enzymes like FLT3, which are often mutated in acute myeloid leukemia.
 [9] The N-butyl group could potentially influence the binding affinity and selectivity for specific kinase targets.
- DNA Intercalation and Topoisomerase Inhibition: Certain indole derivatives exhibit anticancer
 effects by interfering with DNA replication and repair mechanisms, including the inhibition of
 topoisomerases.[10]
- Hedgehog Pathway Inhibition: 4-Aminoindole has been used as a reactant in the preparation
 of inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway, a critical
 pathway in many cancers.[5]

Hypothesized Signaling Pathway in Oncology





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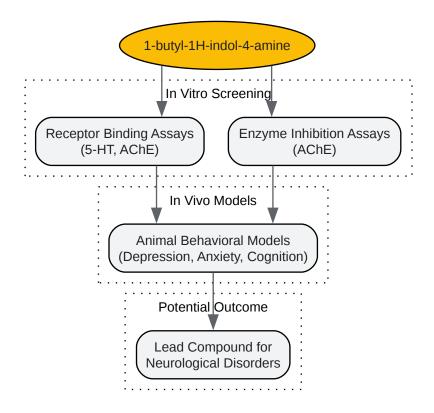
Caption: Potential inhibitory actions of **1-butyl-1H-indol-4-amine** on key oncogenic signaling pathways.

Neuropharmacology

Indole derivatives are integral to neuropharmacology, with serotonin being a prime example.[1] The 4-aminoindole structure suggests potential interactions with various neuroreceptors and transporters.

- Serotonin Receptor and Transporter Ligands: 4-Aminoindole is a known reactant for preparing ligands of the serotonin transporter and 5-HT1A receptors.[5] The N-butyl substitution could modulate the affinity and selectivity for different serotonin receptor subtypes.
- Acetylcholinesterase Inhibition: Novel indole amines have been synthesized and shown to have anti-acetylcholinesterase activity, which is a key target in the treatment of Alzheimer's disease.[11]

Hypothesized Neuropharmacological Workflow





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Caption: A proposed experimental workflow to investigate the neuropharmacological potential.

Infectious Diseases

The indole scaffold is present in many antimicrobial and antiviral agents.

- Antibacterial Activity: 4-Aminoindole derivatives have been investigated as inhibitors of bacterial thymidylate synthase.[5] Indole derivatives have also shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.[12]
- Antiviral Activity: Indolic compounds have been developed as non-peptidic HIV protease inhibitors.[5] Furthermore, certain indole derivatives have demonstrated broad-spectrum antiviral activity.[12]
- Antiparasitic Activity: The structurally related 4-aminoquinolines are a well-known class of antimalarial drugs.[13][14] While the indole core is different, the 4-amino substitution pattern suggests that screening for antiplasmodial or antileishmanial activity could be a fruitful area of research.[15]

Data from Structurally Related Compounds

To provide a quantitative basis for future research, the following table summarizes the biological activity of various 4-aminoindole and N-alkylated indole derivatives found in the literature. Note: This data is for related compounds and not for **1-butyl-1H-indol-4-amine** itself.



Compound Class	Target	Activity (IC50/EC50)	Reference
Indolone Derivatives	FLT3	8.4 nM	[9]
Indolone Derivatives	MV-4-11 cells	5.3 nM	[9]
Indole Amines	Acetylcholinesterase	4.28 μΜ	[11]
4-Aminoquinoline Derivative (AMQ-j)	L. amazonensis promastigotes	5.9 μg/mL	[15]
4-Aminoquinoline Derivative (AMQ-j)	L. amazonensis amastigotes	2.4 μg/mL	[15]
7-lodo-4- aminoquinolines	P. falciparum	3-12 nM	[14]

Proposed Experimental Protocols

Researchers interested in investigating **1-butyl-1H-indol-4-amine** can adapt the following general experimental protocols from studies on related compounds.

General Synthesis of N-Alkylated Indoles

A common method for the N-alkylation of indoles involves the reaction of the indole with an alkyl halide in the presence of a base.[6]

Protocol:

- Dissolve the starting indole (e.g., 4-aminoindole) in a suitable aprotic solvent such as DMF or THF.
- Add a base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise at 0°C.
- Allow the mixture to stir for 30-60 minutes at room temperature.
- Add the alkyl halide (e.g., 1-bromobutane) dropwise at 0°C.



- Let the reaction mixture warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of a compound against a specific kinase.

Protocol:

- Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide), and ATP.
- Add varying concentrations of the test compound (1-butyl-1H-indol-4-amine) to the reaction mixture.
- Incubate the reaction at a specific temperature (e.g., 30°C) for a set period.
- Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays (e.g., Kinase-Glo®).
- Calculate the percentage of kinase inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.



Protocol:

- Seed cancer cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Conclusion

While **1-butyl-1H-indol-4-amine** remains a largely uncharacterized molecule, the extensive body of research on its core components—the 4-aminoindole scaffold and N-alkyl substitutions—provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized applications in oncology, neuropharmacology, and infectious diseases are based on well-established structure-activity relationships of analogous compounds. This technical guide offers a starting point for researchers by outlining these potential applications, providing comparative data from related molecules, and suggesting foundational experimental protocols. Further synthesis and biological evaluation of **1-butyl-1H-indol-4-amine** are warranted to elucidate its specific pharmacological profile and to validate its potential as a lead compound in drug discovery.

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